molecular formula C9H20O B073689 Trimethylhexanol CAS No. 1331-39-1

Trimethylhexanol

Cat. No.: B073689
CAS No.: 1331-39-1
M. Wt: 144.25 g/mol
InChI Key: PQSMEVPHTJECDZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Trimethylhexanol undergoes various chemical reactions, primarily at its hydroxyl functional group. Some of the common reactions include:

Scientific Research Applications

Trimethylhexanol has several scientific research applications across various fields:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of esters and other derivatives.

    Biology: The compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for pharmaceutical compounds.

    Industry: this compound is widely used in the fragrance industry for its pleasant odor. .

Mechanism of Action

The mechanism of action of hexanol, trimethyl- primarily involves its interaction with biological membranes and proteins. As a small, hydrophobic molecule, it can easily penetrate cell membranes and affect their fluidity and permeability. It may also interact with specific protein targets, altering their structure and function. The exact molecular pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

Trimethylhexanol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a branched structure and a primary alcohol functional group, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

2,3-dimethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSMEVPHTJECDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331-39-1
Record name Hexanol, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanol, trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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